5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE
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Overview
Description
5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a fused benzisothiazole and quinazoline ring system. The presence of sulfur and nitrogen atoms in the heterocyclic rings contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to show inhibitory activities on α-glucosidase . They also act as novel tyrosinase inhibitors . These enzymes play crucial roles in carbohydrate digestion and melanin synthesis, respectively.
Mode of Action
Quinazolinone derivatives have been reported to inhibit α-glucosidase in a non-competitive manner , suggesting that they may bind to an allosteric site on the enzyme, altering its conformation and reducing its activity.
Result of Action
Quinazolinone derivatives have shown potential activity against both gram (+ve) and gram (−ve) microorganisms , suggesting that they may have antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for ring closure. For example, the reaction of ortho-nitrobenzyl derivatives with electron-withdrawing groups can lead to the formation of the desired heterocyclic system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .
Scientific Research Applications
5LAMBDA~6~-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used as a probe to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazolines: These compounds share a similar core structure with 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE and exhibit comparable biological activities.
Uniqueness
What sets 5LAMBDA6-[1,2]BENZISOTHIAZOLO[3,2-B]QUINAZOLINE-5,5,7-TRIONE apart from these similar compounds is its unique combination of benzisothiazole and quinazoline rings, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be achievable with other related compounds .
Properties
IUPAC Name |
5,5-dioxo-[1,2]benzothiazolo[3,2-b]quinazolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S/c17-14-9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)20(18,19)16(13)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUTWHYCJTWJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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